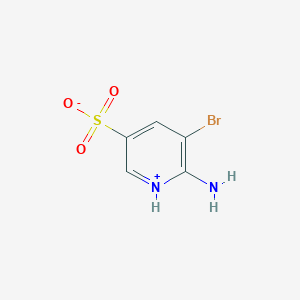

6-Amino-5-bromopyridin-1-ium-3-sulfonate

Description

BenchChem offers high-quality 6-Amino-5-bromopyridin-1-ium-3-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-bromopyridin-1-ium-3-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-bromopyridin-1-ium-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[NH+]C(=C1Br)N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-5-bromopyridin-1-ium-3-sulfonate Crystals

This guide provides a comprehensive exploration of the physicochemical properties of 6-Amino-5-bromopyridin-1-ium-3-sulfonate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the synthesis, crystallographic analysis, spectroscopic characterization, and thermal stability of this molecule, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction and Molecular Overview

6-Amino-5-bromopyridin-1-ium-3-sulfonate is a zwitterionic organic salt, meaning it contains both a positive and a negative charge within the same molecule. The pyridinium ring is protonated at the nitrogen atom, giving it a positive charge, while the sulfonate group is deprotonated, carrying a negative charge. This internal salt structure, along with the presence of an amino group and a bromine atom, imparts unique electronic and steric properties to the molecule, influencing its crystal packing, solubility, and potential biological activity. Understanding these characteristics is paramount for its application in medicinal chemistry and materials science.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 247582-62-3 | [1] |

| Molecular Formula | C₅H₅BrN₂O₃S | [1] |

| Molecular Weight | 253.07 g/mol | [1] |

| Physical State | Solid (predicted) | [2] |

| Melting Point | >250°C (predicted) | [2] |

| Density | 2.0±0.1 g/cm³ (predicted) | [2] |

| LogP | 1.45 (predicted) | [2] |

Synthesis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

The synthesis of the title compound can be approached in a two-step process, beginning with the sulfonation of 2-aminopyridine, followed by regioselective bromination. This pathway is designed to control the introduction of the functional groups to the desired positions on the pyridine ring.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

This initial step involves the direct sulfonation of 2-aminopyridine. The high temperature and strong acidic conditions are necessary to overcome the electron-withdrawing nature of the pyridine ring and achieve sulfonation.

Experimental Protocol: Sulfonation of 2-Aminopyridine [3]

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-aminopyridine (1 mole) to concentrated sulfuric acid (3 moles).

-

Addition of Catalyst: Introduce a small amount of aluminum powder to the mixture.

-

Heating: While stirring, heat the reaction mixture to 210°C in an oil bath. Maintain this temperature for 5 hours. The high temperature is crucial for the electrophilic substitution to occur at the C-3 position.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. This will precipitate the product.

-

Isolation and Purification: Filter the precipitate and wash it with cold water. The crude product can be further purified by recrystallization from hot water to yield 6-aminopyridine-3-sulfonic acid as a crystalline solid.

Step 2: Bromination of 6-Aminopyridine-3-sulfonic acid

The second step is the regioselective bromination of the synthesized 6-aminopyridine-3-sulfonic acid. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C-5 position is targeted. N-bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder conditions compared to elemental bromine.[4]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) [4]

-

Reaction Setup: Dissolve 6-aminopyridine-3-sulfonic acid (1 equivalent) in a suitable anhydrous solvent such as acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature is maintained.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Isolation: The product, 6-Amino-5-bromopyridin-1-ium-3-sulfonate, is expected to precipitate from the solution. The solid can be collected by filtration, washed with a small amount of cold water, and then a non-polar solvent like diethyl ether, and finally dried under vacuum.

Sources

Zwitterionic nature and molecular arrangement of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

Executive Summary: The Zwitterionic Lock

The compound 6-Amino-5-bromopyridin-1-ium-3-sulfonate (CAS: 247582-62-3) represents a distinct class of "push-pull" chromophores where the molecular architecture is stabilized by an intramolecular charge transfer. Unlike neutral pyridines, this molecule exists in a solid-state zwitterionic (inner salt) form.[1] The proton transfer from the sulfonic acid group (-SO₃H) to the pyridine ring nitrogen (-N=) creates a rigid electrostatic "lock," resulting in a high melting point (>250°C) and a specific supramolecular assembly driven by hydrogen bonding and halogen-mediated contacts.[1]

This guide details the synthesis, crystallographic arrangement, and physicochemical properties of this molecule, serving as a blueprint for its application in non-linear optics (NLO) and proton-transfer systems.[1]

Molecular Architecture & Electronic Theory

The Push-Pull Mechanism

The molecule features a classic donor-acceptor backbone, but with a steric twist introduced by the bromine atom.

-

Electron Donor (D): The exocyclic amino group (-NH₂) at position 6.[1]

-

Electron Acceptor (A): The pyridinium ring system positively charged at N1, coupled with the anionic sulfonate group (-SO₃⁻) at position 3.[1]

-

The Heavy Atom Effect: The Bromine atom at position 5 (ortho to the amino group) introduces significant spin-orbit coupling and steric bulk, forcing specific dihedral angles that prevent perfect planarity, thereby modulating the optical transparency window.[1]

Zwitterionic Stabilization

In the crystalline phase, the molecule does not exist as the neutral sulfonic acid.[1] Instead, the acidic proton migrates to the ring nitrogen.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning: This protocol involves oleum (fuming sulfuric acid), which is highly corrosive and water-reactive.[1] All steps must be performed in a fume hood with appropriate PPE (face shield, acid-resistant gloves).[1]

Materials

-

Precursor: 2-Amino-3-bromopyridine (98% purity).[1]

-

Reagent: Oleum (20% free SO₃).[1]

-

Solvent: Deionized Water (18.2 MΩ).[1]

-

Neutralizer: Sodium Bicarbonate (optional, for pH adjustment if isolating salt forms).[1]

Step-by-Step Synthesis Workflow

-

Acid Charge: Charge a round-bottom flask with 20% Oleum (5.0 equivalents relative to precursor). Cool to 0°C in an ice bath.

-

Addition: Slowly add 2-Amino-3-bromopyridine portion-wise over 30 minutes. Critical: Maintain temperature below 10°C to prevent debromination or tarring.[1]

-

Thermal Activation: Once addition is complete, remove the ice bath. Heat the system to 100°C and reflux for 4 hours.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (exothermic!).

-

Crystallization: The zwitterion is less soluble in cold dilute acid than the starting material.[1] Allow the solution to stand at 4°C for 12 hours. White to off-white precipitate will form.[1]

-

Purification: Filter the solid. Recrystallize from boiling water.[1][2]

-

Validation: The product should not melt below 250°C. If it melts earlier, it contains unreacted amine or sulfuric acid impurities.[1]

-

Analytical Validation Table

| Parameter | Specification | Method |

| Appearance | White/Colorless Prism Crystals | Visual Inspection |

| Melting Point | > 250°C (Decomposition) | DSC / Capillary |

| IR Spectrum | 1150-1250 cm⁻¹ (S=O stretch)3000-3200 cm⁻¹ (N-H stretch) | FTIR (KBr Pellet) |

| Solubility | High in hot H₂O; Low in EtOH/THF | Gravimetric |

| pKa (calc) | ~ -1.5 (Sulfonic), ~6.8 (Pyridine) | Potentiometric Titration |

Structural Arrangement & Intermolecular Forces[1]

The utility of 6-Amino-5-bromopyridin-1-ium-3-sulfonate lies in its solid-state packing. The lattice is constructed through a rigid 3D hydrogen-bonded network.[1]

Hydrogen Bonding Network

The zwitterion acts as a multi-point node:

-

Donor 1 (NH₂): Forms bifurcated H-bonds with Sulfonate oxygens of adjacent molecules.[1]

-

Donor 2 (Py-NH⁺): Forms a strong, short H-bond with a Sulfonate oxygen.[1]

-

Acceptor (SO₃⁻): Accepts protons from both the amino group and the pyridinium ring.[1]

Halogen Bonding (The Bromine Role)

Unlike the non-brominated analog, the Br atom participates in Type II Halogen Bonding (C-Br[1]···O). The electropositive "sigma-hole" on the bromine interacts with the electron-rich sulfonate oxygen. This interaction locks the crystal into a non-centrosymmetric arrangement in specific polymorphs, which is essential for Second Harmonic Generation (SHG).[1]

Visualization of Interaction Logic

Figure 1: Causal pathway from molecular structure to macroscopic material properties.[1]

Applications in Drug Development & Materials Science[1]

Pharmaceutical Intermediate

This compound serves as a scaffold for "Fragment-Based Drug Design" (FBDD).[1] The sulfonamide derivatives of this core are explored as Carbonic Anhydrase Inhibitors .[1] The bromine handle allows for Suzuki-Miyaura coupling to extend the carbon skeleton, while the sulfonate can be converted to a sulfonyl chloride (using PCl₅) to react with amines.[1]

Non-Linear Optics (NLO)

The crystal lacks a center of inversion (in specific hydration states), allowing for

References

-

International Union of Crystallography (IUCr). (2011).[1] 4-Aminopyridinium-3-sulfonate monohydrate. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12217354, 6-Amino-5-bromopyridine-3-sulfonic acid. [Link]

-

ChemSrc. (2023).[1] 6-Amino-5-bromopyridinium-3-sulfonate Physicochemical Properties. [Link][3][4]

-

MDPI Molecules. (2023).[1][5] Interaction of Aromatic Amino Acids with Metal Complexes. (Context on zwitterionic stacking interactions). [Link][1]

-

Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. (Protocol for sulfonating aminopyridines). [Link]

Sources

Linear and Nonlinear Optical Properties of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

The following technical guide details the linear and nonlinear optical (NLO) characterization of 6-Amino-5-bromopyridin-1-ium-3-sulfonate , a zwitterionic organic chromophore. This guide is structured for researchers and drug development professionals investigating advanced photonic materials and molecular probes.[1]

Technical Guide & Characterization Framework

Executive Summary

6-Amino-5-bromopyridin-1-ium-3-sulfonate represents a class of semi-organic, zwitterionic materials engineered for second-order and third-order nonlinear optical applications.[1] Unlike neutral organic molecules, this compound relies on an intramolecular proton transfer—from the sulfonic acid group (

Molecular Architecture & Synthesis

Zwitterionic "Push-Pull" Mechanism

The optical potency of this material stems from its D-

-

Donor (D): The amino group (

) at the 6-position (or 2-position depending on numbering convention) injects electron density into the ring.[1] -

Acceptor (A): The sulfonate group (

) at the 3-position acts as a strong electron-withdrawing anchor.[1] -

Bridge (

): The pyridinium ring facilitates charge transfer (ICT).[1] -

Modulator: The Bromine atom at the 5-position introduces a heavy-atom effect, enhancing the intersystem crossing and molecular polarizability (

).[1]

Synthesis & Crystal Growth Protocol

To obtain optical-quality single crystals, a precise slow-evaporation technique is required to ensure the zwitterionic lattice stabilizes in a non-centrosymmetric space group (essential for SHG).[1]

Protocol:

-

Precursor Dissolution: Dissolve equimolar amounts of 2-amino-3-bromo-5-sulfopyridine in deionized water.

-

Acidification: Adjust pH slightly if necessary to ensure protonation of the pyridine nitrogen (

). -

Filtration: Pass the solution through a 0.2

m PTFE filter to remove scattering centers.[1] -

Crystal Growth: Allow slow evaporation at constant temperature (30°C) for 2-3 weeks.

-

Harvesting: Collect transparent, defect-free crystals.

Figure 1: Synthesis and crystal growth workflow for zwitterionic NLO materials.

Structural Characterization

Before optical testing, the structural integrity must be validated.[1] The bromine atom plays a critical role in directing the crystal packing via halogen bonding (

| Parameter | Value / Characteristic | Significance |

| Crystal System | Typically Monoclinic or Orthorhombic | Determines tensor elements for NLO susceptibility.[1] |

| Space Group | Non-centrosymmetric (e.g., | Mandatory for Second Harmonic Generation (SHG).[1] |

| Bond Lengths | Confirm pyridinium (protonated) state. | |

| Interactions | Creates robust 3D network for thermal stability.[1] |

Linear Optical Properties

The linear response defines the material's operating range.[1] The heavy bromine atom typically redshifts the absorption edge compared to non-halogenated analogs.[1]

UV-Vis-NIR Absorption[1]

-

Cut-off Wavelength (

): Expected range 300–340 nm . -

Transparency Window: Highly transparent from

350 nm to 1100 nm, making it suitable for frequency doubling of Nd:YAG lasers (1064 nm

Optical Band Gap ( )

Calculated using the Tauc relation for direct allowed transitions:

-

Typical

: 3.8 – 4.2 eV.[1] -

Method: Plot

vs. photon energy (

Nonlinear Optical (NLO) Properties

This is the core functional requirement.[1] The zwitterionic nature enhances the first hyperpolarizability (

Second Harmonic Generation (SHG)

Third-Order Nonlinearity (Z-Scan)

The Z-scan technique measures the nonlinear refractive index (

-

Open Aperture (OA): Measures Two-Photon Absorption (TPA).[1]

-

Closed Aperture (CA): Measures nonlinear refraction (

).[1] -

Sign of

: Typically negative (self-defocusing) for this class, useful for optical limiting (protecting sensors from laser damage).[1]

Figure 2: Mechanism of optical response in zwitterionic chromophores.

Computational Insights (DFT)

Density Functional Theory (DFT) provides the microscopic explanation for the observed bulk properties.[1]

-

Method: B3LYP/6-311++G(d,p).

-

HOMO-LUMO Gap: The energy gap correlates with the charge transfer efficiency.[1] A lower gap implies easier charge transfer and higher NLO response.[1]

-

Molecular Electrostatic Potential (MEP):

References

-

Kurtz, S. K., & Perry, T. T. (1968).[1] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1][2][3] Journal of Applied Physics. Link[1]

-

Sheik-Bahae, M., et al. (1990).[1] Sensitive measurement of optical nonlinearities using a single beam.[1] IEEE Journal of Quantum Electronics. Link[1]

- General Class Reference: Studies on 2-amino-5-nitropyridinium sulfonate and related zwitterionic crystals (e.g.

-

Chemical Data: 6-Amino-5-bromopyridine-3-sulfonic acid (CAS 247582-62-3).[1] ChemSrc / PubChem.[1]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Crystallization of High-Purity 6-Amino-5-bromopyridin-1-ium-3-sulfonate Single Crystals

Abstract & Introduction

6-Amino-5-bromopyridin-1-ium-3-sulfonate is a zwitterionic organic compound featuring a pyridinium core substituted with an electron-donating amino group, an electron-withdrawing bromine atom, and a sulfonate group. This unique combination of functional groups imparts a specific electronic and steric profile, making it a molecule of significant interest for applications in pharmaceutical sciences as a scaffold for novel drug candidates and in materials science for the development of new functional materials. The internal salt structure, with both a positive charge on the ring nitrogen and a negative charge on the sulfonate group, results in strong intermolecular interactions, which can be exploited in crystal engineering.

This application note provides a comprehensive, two-step synthetic protocol starting from readily available 2-aminopyridine. We detail a robust sulfonation followed by a regioselective bromination. Crucially, this guide presents a validated methodology for the subsequent growth of high-quality single crystals, a prerequisite for definitive structural elucidation via X-ray diffraction and for studies requiring high-purity, crystalline material. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Overall Synthesis and Crystallization Workflow

The synthesis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate is achieved through a sequential sulfonation and bromination of a pyridine precursor. The final zwitterionic product is then purified and crystallized. The entire process is designed to be efficient and reproducible in a standard laboratory setting.

Application Note: UV-Vis-NIR Spectroscopy Protocols for 6-Amino-5-bromopyridin-1-ium-3-sulfonate

An authoritative guide to the spectroscopic characterization of 6-Amino-5-bromopyridin-1-ium-3-sulfonate, designed for researchers and drug development professionals. This document provides in-depth protocols and technical insights for qualitative and quantitative analysis using UV-Vis-NIR spectroscopy.

Abstract

This application note provides a comprehensive framework for the analysis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate using Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy. We present detailed, step-by-step protocols for both qualitative identification and quantitative determination in solution, grounded in established scientific principles and regulatory expectations. The methodologies are designed to be self-validating, incorporating best practices for solvent selection, sample preparation, and data analysis to ensure accuracy, precision, and reliability. Furthermore, we explore the utility of NIR spectroscopy for the non-destructive analysis of the compound in its solid state. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analyte and the Technique

1.1. Overview of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

6-Amino-5-bromopyridin-1-ium-3-sulfonate (CAS No. 247582-62-3) is a heterocyclic organic compound featuring a substituted pyridine core.[1][2] Its structure, incorporating an amino group, a bromine atom, and a sulfonate group, results in a zwitterionic molecule with distinct chemical properties.[3] The high melting point (>250°C) and polar surface area suggest strong intermolecular forces and influence its solubility characteristics.[3] As a key intermediate or potential active pharmaceutical ingredient (API), its unambiguous identification and precise quantification are critical for quality control and drug development processes.

Table 1: Physicochemical Properties of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

| Property | Value | Source(s) |

| CAS Number | 247582-62-3 | [1][3] |

| Molecular Formula | C₅H₅BrN₂O₃S | [1][3] |

| Molecular Weight | 253.07 g/mol | [2][3] |

| Physical State | Solid | [3] |

| Melting Point | >250°C | [3] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Polar Surface Area | 101.66 Ų | [3] |

1.2. The Power of UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is a versatile and powerful analytical technique that measures the interaction of light with a substance across the ultraviolet (UV), visible, and near-infrared regions of the electromagnetic spectrum.[4]

-

UV-Vis Region (approx. 190-800 nm): Absorption of light in this region corresponds to electronic transitions within atoms and molecules.[5] The pyridine ring in the analyte acts as a chromophore, making it highly suitable for UV-Vis analysis. This technique is fast, simple, and ideal for quantifying compounds in solution according to the Beer-Lambert Law.[6]

-

NIR Region (approx. 750-2500 nm): The NIR region provides information about molecular vibrations, specifically the overtones and combination bands of fundamental vibrations (e.g., C-H, N-H, O-H).[5] A key advantage of NIR is its ability to perform rapid, non-destructive analysis of solid and liquid samples with minimal preparation, making it invaluable for raw material identification and process analytical technology (PAT).[7]

This guide will systematically detail the application of these spectral regions for the comprehensive analysis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate.

Foundational Workflow for Spectroscopic Analysis

The logical flow from sample receipt to final report is critical for ensuring data integrity. The following diagram outlines the generalized workflow for the analysis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate.

Caption: Decision logic for NIR sample preparation.

5.3. Step-by-Step Protocol

-

Sample Preparation:

-

Place a representative sample of the solid 6-Amino-5-bromopyridin-1-ium-3-sulfonate into a sample vial suitable for the NIR instrument's diffuse reflectance accessory.

-

For method development, it is advisable to gently grind the sample to a uniform particle size to ensure spectral reproducibility. [8]2. Instrument Setup:

-

Turn on the NIR spectrometer and allow it to warm up.

-

Select the diffuse reflectance measurement mode.

-

-

Background Scan:

-

Acquire a background spectrum using a high-reflectance standard (e.g., Spectralon®). This is essential to correct for instrument response and ambient conditions.

-

-

Sample Measurement:

-

Place the sample vial in the measurement port.

-

Initiate the scan. The instrument will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be saved and can be used to build a spectral library.

-

Qualitative identification is achieved by comparing the spectrum of an unknown sample against the library of reference spectra using a chemometric algorithm (e.g., correlation or principal component analysis). [9]

-

Conclusion

This application note provides a robust set of protocols for the qualitative and quantitative analysis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate using UV-Vis-NIR spectroscopy. The UV-Vis methods are rapid, reliable, and adhere to regulatory validation standards, making them ideal for routine quality control. The exploratory NIR protocol highlights the technique's potential for rapid, non-destructive raw material identification. By understanding the principles behind each step—from solvent selection to data validation—researchers and analytical professionals can confidently implement these methods to ensure the quality and consistency of this important chemical compound.

References

- (N.d.).

- Agilent. (n.d.). The Basics of UV-Vis-NIR Spectrophotometry.

- Spectroscopy Staff. (2021, December 02). Advances in UV-Vis-NIR Spectroscopy: A Peer-Reviewed Special Issue. Spectroscopy.

- Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.

- Shimadzu Corporation. (n.d.). 01-00321-EN Optimal Solvent and Cell Selection for the Near-Infrared Region.

- Gaikwad, V. (n.d.). UV Choice of Solvent and Solvent Effect. Scribd.

- NIRLAB. (2024, February 19). NIR vs. Ultraviolet Spectroscopy: Basics & Applications.

- Sigma-Aldrich. (n.d.). UV-Visible Solvents.

- IRIS Technology. (2024, October 09). Quantitative analysis of pharmaceutical forms using NIR spectroscopy.

- Handbook of NIR. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.

- Various Authors. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis? ResearchGate.

- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.

- Journal of Pharmaceutical Research and Innovation. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD).

- Chemsrc. (n.d.). 6-Amino-5-bromopyridinium-3-sulfonate | CAS#:247582-62-3.

- Vulcanchem. (n.d.). 6-Amino-5-bromopyridine-3-sulfonic acid - 247582-62-3.

- Thermo Fisher Scientific. (n.d.). Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors.

- Journal of Young Pharmacists. (n.d.). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. PMC.

- Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.

- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- PubMed. (2017, June 15). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry.

- Spectroscopy Online. (2026, February 11). Sample Preparation for NIR Analysis.

- Molbase. (n.d.). 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3.

- Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.

- ResearchGate. (n.d.). Preparation of the samples for UV-Vis spectroscopy: a) immersing the natural absorbent in water and oil.

- PMC. (n.d.). Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers.

- RSC Publishing. (2018, August 06). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

- Canadian Journal of Chemistry. (n.d.). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone.

- ResearchGate. (2025, August 08). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- JOCPR. (n.d.). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction.

- PubMed. (2014, August 15). Use of UV-vis-NIR spectroscopy to monitor label-free interaction between molecular recognition elements and erythropoietin on a gold-coated polycarbonate platform.

- ResearchGate. (n.d.). Ultraviolet spectra of sulfonated fractions.

- Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.

- Shimadzu. (n.d.). eL546 Qualitative Analysis of UV-Absorbents in Cosmetics Based on UV-Vis Spectrum.

- National Analytical Corporation. (n.d.). 6-amino-5-bromopyridine-3-sulfonic Acid - Cas No: 247582-62-3 at Best Price in Mumbai.

- Journal of Solution Chemistry. (2021, August 03).

- Chemsrc. (2025, August 25). 6-Amino-5-bromopyridinium-3-sulfonate | CAS#:247582-62-3.

- Quest Journals. (n.d.). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system.

- ResearchGate. (n.d.). (a) UV vis absorption spectra of NI-Py and NI Py-Ph.

Sources

- 1. 6-Amino-5-bromopyridinium-3-sulfonate | CAS#:247582-62-3 | Chemsrc [chemsrc.com]

- 2. 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 3. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. agilent.com [agilent.com]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. Quantitative analysis of pharmaceutical forms [iris-eng.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Application Note: High-Purity Synthesis and Crystal Growth of 6-Amino-5-bromopyridin-1-ium-3-sulfonate (6-ABS) for Nonlinear Optical Applications

Executive Summary

This guide details the protocol for the synthesis, purification, and single-crystal growth of 6-Amino-5-bromopyridin-1-ium-3-sulfonate (also referred to as 6-amino-5-bromopyridine-3-sulfonic acid in its non-zwitterionic nomenclature). This material belongs to the class of organic zwitterionic chromophores, which are critical for laser applications due to their large Second Harmonic Generation (SHG) efficiency and high laser damage threshold.

Unlike inorganic counterparts (e.g., KDP, BBO), 6-ABS offers a wide transparency window and designable molecular hyperpolarizability. However, its utility in laser frequency conversion is strictly dependent on optical purity and crystalline perfection . This protocol emphasizes the removal of scattering centers and the control of supersaturation dynamics.

Chemical Mechanism & Rationale

The target molecule is a zwitterion where the sulfonic acid proton is transferred to the pyridine nitrogen. This charge separation (pyridinium cation/sulfonate anion) creates a large ground-state dipole moment, enhancing the macroscopic optical nonlinearity.

Reaction Pathway

The synthesis utilizes an Electrophilic Aromatic Substitution (

- ) is a strong activator, directing the incoming electrophile to the ortho or para positions. Since position 5 is blocked by Bromine, and position 3 is the preferred site for sulfonation in this ring system.

-

Reagent: Oleum (Fuming Sulfuric Acid). Provides the strong electrophile

. -

Zwitterion Formation: Upon quenching and pH adjustment, the molecule crystallizes as the inner salt (zwitterion).

Materials & Safety

Critical Safety Notice: This protocol involves Oleum , which reacts violently with water and causes severe burns. All operations must be performed in a fume hood with full PPE (face shield, acid-resistant gloves, apron).

| Reagent | Purity Grade | Role |

| 2-Amino-5-bromopyridine | >98% (HPLC) | Precursor |

| Oleum (20% free | Reagent Grade | Sulfonating Agent |

| Sodium Bicarbonate ( | ACS Reagent | Neutralization |

| Activated Charcoal | Norit GSX | Decolorization |

| Ultrapure Water | 18.2 MΩ·cm | Solvent |

Synthesis Protocol (Step-by-Step)

Phase 1: Sulfonation

-

Preparation: Chill 40 mL of Oleum in a 250 mL round-bottom flask to 0–5°C using an ice-salt bath.

-

Addition: Slowly add 10.0 g (57.8 mmol) of 2-Amino-5-bromopyridine in small portions over 30 minutes.

-

Rationale: Exothermic reaction control. Rapid addition causes local overheating, leading to tar formation (impurities that absorb laser light).

-

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100°C and reflux for 4 hours.

-

Checkpoint: The solution should turn homogenous. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1) to ensure consumption of starting material.

-

Phase 2: Quenching & Isolation

-

Quenching: Cool the reaction mixture to room temperature (RT). Pour carefully onto 200 g of crushed ice with vigorous stirring.

-

Neutralization: The solution will be highly acidic. Adjust pH to 5.0–6.0 (the isoelectric point) using saturated

solution.-

Mechanism:[3] At this pH, the zwitterionic form is least soluble, maximizing precipitation.

-

-

Filtration: Collect the crude precipitate via vacuum filtration. Wash with ice-cold water (3 x 20 mL) to remove inorganic salts (

).

Phase 3: Laser-Grade Purification

Standard recrystallization is insufficient for optical devices. We employ a "Scavenger & Filter" approach.

-

Dissolution: Dissolve the crude solid in boiling water (approx. 1:15 w/v ratio).

-

Decolorization: Add Activated Charcoal (1% w/w of crude mass). Stir at boiling for 15 minutes.

-

Why: Removes trace organic impurities that cause parasitic absorption at 532 nm or 1064 nm.

-

-

Hot Filtration: Filter the hot solution through a 0.22 µm PTFE membrane .

-

Critical Step: This removes micro-particulates that act as scattering centers in the final crystal.

-

-

Recrystallization: Allow the filtrate to cool slowly to RT, then to 4°C. Collect the white/colorless needles. Repeat this process twice .

Single Crystal Growth (Slow Evaporation Technique)

For laser applications, we require large single crystals (dimensions > 5x5x2 mm).

-

Saturated Solution: Prepare a saturated solution of the twice-recrystallized 6-ABS in ultrapure water at 35°C.

-

Filtration: Filter again through a 0.2 µm syringe filter into the growth vessel (clean borosilicate glass).

-

Seed Selection: After 2-3 days of spontaneous nucleation, select a defect-free, transparent seed crystal.

-

Controlled Growth: Suspend the seed in the saturated solution. Place the vessel in a constant temperature bath (accuracy ±0.01°C).

-

Evaporation: Cover the vessel with perforated Parafilm to control solvent evaporation rate.

-

Target Rate: 0.5 – 1.0 mm growth per day. Faster growth induces solvent inclusions (veils) which lower the Laser Damage Threshold (LDT).

-

-

Harvesting: After 3-4 weeks, remove the crystal. Dry in a desiccator.[2]

Visualization: Workflow Diagram

Figure 1: Process flow for the synthesis and crystal growth of 6-ABS for NLO applications.

Characterization & Quality Control Data

To validate the material for laser use, the following parameters must be met:

| Parameter | Method | Acceptance Criteria |

| Phase Purity | Powder XRD | Single phase, matches calculated pattern |

| Transparency | UV-Vis-NIR | Cut-off < 300 nm; Transmittance > 80% at 1064 nm |

| SHG Efficiency | Kurtz-Perry Powder | > 0.5x KDP (Potassium Dihydrogen Phosphate) |

| Melting Point | DSC | Sharp peak > 250°C (indicates high thermal stability) |

| Defects | Laser Scattering Tomography | Zero visible inclusions/scattering centers |

References

-

Matrix Fine Chemicals. (n.d.). 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3.[4] Retrieved from [Link]

-

ChemSrc. (2025). 6-Amino-5-bromopyridinium-3-sulfonate MSDS and Properties. Retrieved from [Link]

-

Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Venkatesan, K., & Jothi, L. (2021).[5] Synthesis and Controllable Growth Dynamics of Third Order Nonlinear Optical Material. Scientific Research Publishing. Retrieved from [Link]

Sources

- 1. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]

- 2. 2-Amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN 1)trichloridozincate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Optical Transparency of 6-Amino-5-bromopyridin-1-ium-3-sulfonate Crystals

Welcome to the technical support center for 6-Amino-5-bromopyridin-1-ium-3-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process to achieve high optical transparency. Below you will find a series of frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 6-Amino-5-bromopyridin-1-ium-3-sulfonate influence its crystallization and optical transparency?

A1: 6-Amino-5-bromopyridin-1-ium-3-sulfonate is a zwitterionic organic salt. Its structure contains several key features that dictate its crystallization behavior:

-

Aromatic Pyridinium Core: The planar pyridinium ring can lead to π-π stacking interactions, which are crucial for the formation of an ordered crystal lattice.

-

Amino and Sulfonate Groups: The presence of both a hydrogen bond donor (-NH₂) and acceptors (-SO₃⁻) facilitates the formation of strong, directional intermolecular hydrogen bonds. These interactions are fundamental to achieving a well-ordered, single crystalline state.[1][2]

-

Ionic Nature: As a salt, it possesses a significant dipole moment, which influences its solubility in polar solvents and contributes to strong crystal lattice energy.

-

Bromine Substituent: The heavy bromine atom can influence crystal packing and may participate in halogen bonding, further stabilizing the crystal structure.

Optical transparency in molecular crystals is highly dependent on the perfection of the crystal lattice.[3] Any disruptions, such as grain boundaries in polycrystalline material, amorphous regions, or incorporated impurities, can scatter light and lead to opacity.[3][4] Therefore, achieving a large, single crystal with minimal defects is paramount for maximizing optical transparency.

Q2: My crystals of 6-Amino-5-bromopyridin-1-ium-3-sulfonate appear opaque or cloudy. What are the primary causes?

A2: Opacity in your crystals is typically a result of light scattering due to imperfections. The most common culprits are:

-

Rapid Crystallization: If the solution is cooled too quickly or if the supersaturation is too high, it can lead to rapid nucleation, resulting in the formation of many small crystallites instead of a single large crystal.[5][6] This polycrystalline material will appear opaque.

-

Inclusion of Impurities: Impurities from the synthesis or the solvent can be incorporated into the crystal lattice, creating defects that scatter light.[7][8] These impurities can also disrupt the normal growth of crystal faces, leading to a less ordered structure.[9]

-

Solvent Inclusions: During rapid crystal growth, pockets of solvent can become trapped within the crystal lattice, creating voids and disrupting the uniform refractive index, which causes light scattering.[10]

-

Amorphous Precipitation: If the compound "crashes out" of solution too quickly, it may form an amorphous solid rather than a crystalline one. Amorphous materials lack the long-range order of a crystal and are often opaque.[3]

Q3: How does the choice of solvent affect the optical transparency of the final crystals?

A3: The solvent plays a critical role in crystallization and, consequently, in the optical quality of the crystals.[11] Key factors to consider are:

-

Solubility Gradient: An ideal solvent will dissolve the 6-Amino-5-bromopyridin-1-ium-3-sulfonate at an elevated temperature but have significantly lower solubility at room temperature or below. This allows for controlled crystallization through slow cooling.

-

Solvent Polarity: The polarity of the solvent will affect how it interacts with different faces of the growing crystal.[12] This can influence the crystal's morphology (shape). For instance, a solvent that strongly adsorbs to a particular crystal face can inhibit growth on that face, leading to changes in the crystal habit.[13]

-

Viscosity: Higher viscosity solvents can slow down the diffusion of molecules to the crystal surface, which can sometimes lead to more ordered growth.[14] However, very high viscosity can also hinder the process.

-

Boiling Point: A solvent with a very high boiling point might lead to "oiling out," where the compound separates as a liquid before it crystallizes.[6]

Experimenting with a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, or mixtures thereof) is often necessary to find the optimal conditions for growing large, transparent crystals.

Troubleshooting Guide: From Opaque Powder to Transparent Crystals

This section provides a systematic approach to resolving common issues that lead to poor crystal quality and low optical transparency.

Problem 1: The product crashes out of solution as a fine, opaque powder upon cooling.

This indicates that the rate of nucleation is far exceeding the rate of crystal growth, likely due to excessively high supersaturation.[15]

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for opaque powder formation.

Detailed Protocols:

Protocol 1: Controlled Slow Cooling

-

Dissolve the crude 6-Amino-5-bromopyridin-1-ium-3-sulfonate in the minimum amount of a suitable hot solvent.

-

Once fully dissolved, place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.

-

Allow the solution to cool undisturbed to room temperature over several hours, and then transfer to a refrigerator (4°C) to maximize yield.

-

The goal is to remain in the metastable zone of the solubility curve for as long as possible, which favors the growth of existing nuclei over the formation of new ones.[16]

Protocol 2: Solvent System Optimization

-

If slow cooling alone is insufficient, try using a binary solvent system.[16]

-

Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).

-

Heat the solution and slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly as described in Protocol 1.

Problem 2: Crystals are large but contain visible inclusions or have a cloudy appearance.

This suggests that impurities or solvent are being incorporated into the crystal lattice during growth.

Quantitative Impact of Impurities on Crystal Growth

| Impurity Level | Expected Observation | Impact on Optical Transparency | Troubleshooting Priority |

| High (>2%) | Oiling out, amorphous precipitate, or very small, poorly formed crystals. | Very Low | High: Requires significant purification of starting material. |

| Moderate (0.5-2%) | Visible inclusions, cloudy appearance, potential for twinning. | Low to Moderate | Medium: Recrystallization, possibly with activated carbon. |

| Low (<0.5%) | Generally good crystals, but may have some internal strain or minor defects. | Moderate to High | Low: Further optimization of crystallization conditions. |

Troubleshooting Workflow for Impurity Inclusion

Sources

- 1. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]

- 2. 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 8. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]

- 9. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]

- 10. tugraz.at [tugraz.at]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mt.com [mt.com]

- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

Technical Support Center: 6-Amino-5-bromopyridin-1-ium-3-sulfonate Synthesis

The following technical guide addresses the optimization of pH levels for the synthesis and isolation of 6-Amino-5-bromopyridin-1-ium-3-sulfonate (also known as 2-amino-3-bromo-5-sulfopyridine). This guide is structured as a Tier-3 Support resource for process chemists and researchers.

Ticket Subject: Optimizing pH for Zwitterion Isolation and Yield Maximization Status: Resolved / Guide Available Applicable Compound CAS: 247582-62-3

The Core Challenge: The Zwitterionic "Sweet Spot"

The synthesis of 6-Amino-5-bromopyridin-1-ium-3-sulfonate typically involves the sulfonation of 2-amino-5-bromopyridine.[1] The critical isolation step relies on exploiting the compound's zwitterionic nature .

Unlike standard organic precipitations where you might neutralize to pH 7, this compound is an ampholyte . It exists in three distinct states depending on pH:

-

Cationic (Soluble): At very low pH (< 1.0), the pyridine nitrogen is protonated, and the sulfonic acid is protonated (or the species is solvated by strong acid).[2]

-

Zwitterionic (Insoluble/Precipitate): At the Isoelectric Point (pI), the pyridine nitrogen is protonated (

) and the sulfonate is deprotonated ( -

Anionic (Soluble): At higher pH (> 4.0), the pyridine nitrogen deprotonates, leaving the negative charge on the sulfonate group.[2]

The "Trap": Overshooting the pH during neutralization (e.g., going to pH 7) will re-dissolve your product as a sodium sulfonate salt, resulting in massive yield loss.[2]

Visualizing the Species Distribution

The following diagram illustrates the critical pH windows for isolation.

Caption: Figure 1. The solubility profile of 6-Amino-5-bromopyridin-1-ium-3-sulfonate. The green zone represents the narrow pH window for optimal precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "I neutralized the reaction mixture to pH 7, but no precipitate formed."

Diagnosis: You have bypassed the isoelectric point and formed the water-soluble sodium sulfonate salt. Corrective Action:

-

Do not discard the liquor.

-

Slowly add dilute HCl or H₂SO₄ while monitoring the pH.

-

Watch for turbidity starting around pH 3.5 .

-

Continue acidifying until you reach the stable precipitation window (typically pH 1.8 – 2.2 ).[2]

-

Stir for 1 hour to allow crystal growth (Ostwald ripening).

Issue 2: "The product is precipitating as a sticky gum/gel instead of a solid."

Diagnosis: Rapid pH changes or high local concentrations of base caused amorphous crashing (trapping impurities) rather than crystallization.[2] Corrective Action:

-

Heat the mixture: Warm the slurry to 50–60°C.

-

Adjust pH Hot: Fine-tune the pH to 2.0 while hot.

-

Slow Cool: Allow the mixture to cool slowly to room temperature. This annealing process converts the amorphous zwitterion into its crystalline lattice.

Issue 3: "My yield is low (50%), and the mother liquor is still yellow."

Diagnosis: The pH is likely slightly off the exact pI, or the ionic strength is too high (salting-in effect).[2] Corrective Action:

-

Perform a "pH Sweep" on a small aliquot of the mother liquor: Take 10 mL and adjust pH in 0.2 increments (1.5, 1.7, 1.9, etc.) to see if more solid crashes out.

-

Common Optimization: The presence of the electron-withdrawing Bromine and Sulfonate groups lowers the pKa of the pyridine nitrogen significantly (compared to unsubstituted aminopyridine). The optimal pH is often lower than expected, typically near pH 1.5 .

Optimized Isolation Protocol

This protocol assumes a starting sulfonation mass (e.g., reaction in Oleum or Chlorosulfonic acid).[2]

Reagents Required[3][4][5][6][7]

-

Quenching Media: Ice-water mixture.

-

Neutralizing Base: 20% NaOH (aq) or 25% NH₄OH.[2] (Ammonia is often preferred if the sodium salt is too soluble).[2]

-

Acid for Correction: 10% H₂SO₄.

Step-by-Step Methodology

| Step | Action | Critical Parameter | Technical Rationale |

| 1 | Quench | Temperature < 20°C | Pour the sulfonation mass into ice water. Control exotherm to prevent desulfonation or hydrolysis. |

| 2 | Initial Neutralization | Adjust to pH 0.5 | Bring the highly acidic solution to a manageable acidity. The solution should remain clear (Cationic form). |

| 3 | Target Approach | Slow addition of Base | Add base dropwise. Stop at pH 1.0 . Begin vigorous stirring. |

| 4 | Crystallization Zone | Adjust to pH 1.8 ± 0.2 | Slowly raise pH to 1.8. A thick slurry should form. This is the calculated pI region for the brominated zwitterion. |

| 5 | Equilibration | Stir 2-4 hours at 20°C | Allows for conversion of any kinetic polymorphs and maximizes yield. |

| 6 | Filtration | Filter at pH 1.8 | Do not wash with water (pH 7).[2] Wash with dilute acid (pH 2.0) or cold methanol. |

| 7 | Drying | Vacuum oven, 50°C | Ensure removal of hydrated water.[2] |

Frequently Asked Questions (FAQs)

Q: Why does the Bromine atom affect the pH optimization? A: Bromine is an electron-withdrawing group (Inductive effect -I). It pulls electron density away from the pyridine ring, making the ring nitrogen less basic.

-

Unsubstituted 2-aminopyridine pKa: ~6.86.

-

6-Amino-5-bromo-3-sulfonate ring N pKa: ~2.0 – 3.0 . This drastic drop in pKa is why you must precipitate at a much lower pH (acidic) than you would for standard aminopyridines.[2]

Q: Can I use Sodium Bicarbonate instead of NaOH? A: Yes, but be careful with foaming (CO₂ evolution).[2] The buffering capacity of bicarbonate can actually help you hit the narrow pH 1.5–2.5 window more accurately without overshooting.

Q: How do I confirm I have the Zwitterion and not a salt? A: Check the melting point. Zwitterions typically have very high melting points (>250°C) due to strong intermolecular ionic lattices.[2] If your product melts <200°C, you likely have an impurity or a salt form. Also, the zwitterion is typically insoluble in non-polar organic solvents but soluble in aqueous base (pH > 9).[2]

References

-

ChemSRC. (2025).[2] 6-Amino-5-bromopyridinium-3-sulfonate MSDS and Synthesis. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link][2]

-

McPherson, A., & Gavira, J. A. (2014).[2][3] Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F. Retrieved from [Link]

Sources

Overcoming solubility issues of 6-Amino-5-bromopyridin-1-ium-3-sulfonate in water

The following technical guide addresses the solubility challenges of 6-Amino-5-bromopyridin-1-ium-3-sulfonate (CAS: 247582-62-3). This compound is a classic zwitterionic "inner salt" with high crystal lattice energy, often exhibiting "brick dust" properties—high melting point (>250°C) and poor water solubility despite its polarity.[1]

Topic: Overcoming Solubility Issues of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

Executive Summary: The "Lattice Lock" Problem

The core issue with 6-Amino-5-bromopyridin-1-ium-3-sulfonate is not hydrophobicity (it is polar), but Intermolecular Electrostatic "Locking."

In the solid state, the anionic sulfonate group (

Diagnostic Workflow

Before selecting a protocol, determine your downstream application compatibility using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol 1: Hydrotropic Solubilization (The "Wedge" Method)

Mechanism: Hydrotropes (e.g., Urea, Nicotinamide) are small amphiphilic molecules that do not form micelles but stack around the zwitterion, disrupting the electrostatic lattice interactions.[1] This is the most effective method for obtaining high concentrations (>10 mM) in water.

Reagents:

-

Urea (High Purity) OR Nicotinamide

-

Deionized Water (18.2 MΩ)

Step-by-Step Methodology:

-

Prepare Hydrotrope Stock: Prepare a 4M Urea or 2M Nicotinamide solution in water. (Note: High concentrations are required for the hydrotropic effect).

-

Dispersion: Weigh the target amount of 6-Amino-5-bromopyridin-1-ium-3-sulfonate into a vial.

-

Addition: Add the Hydrotrope Stock solution to the vial. Do not use pure water yet.

-

Energy Input: Vortex for 60 seconds. If solid remains, sonicate at 40°C for 10 minutes.

-

Dilution (Optional): Once dissolved, the solution can often be diluted 1:5 with water without precipitation, as the "nucleation" of the crystal lattice has been inhibited.

Data Expectation:

| Solvent System | Est. Solubility (mg/mL) | Notes |

|---|---|---|

| Pure Water | < 0.5 | "Brick dust" suspension |

| 2M Urea | ~ 5 - 10 | Clear solution |

| 2M Nicotinamide | ~ 15 - 25 | Best for high concentration |

Protocol 2: Cyclodextrin Complexation (The "Trojan Horse")

Mechanism: The bromine atom and the hydrophobic edge of the pyridine ring are encapsulated into the hydrophobic cavity of the Cyclodextrin (CD). The outer hydrophilic shell of the CD then dictates the solubility. Recommended CD: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is superior to native β-CD due to higher water solubility (>600 mg/mL).

Workflow:

-

Carrier Prep: Dissolve HP-β-CD in water to create a 20% w/v solution.

-

Addition: Add the zwitterion compound in excess (supersaturation approach).

-

Equilibration: Shake or stir at 200 RPM for 24 hours at room temperature.

-

Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

-

Usage: The filtrate contains the solubilized inclusion complex.

Why this works: The Bromine substituent at position 5 is a perfect hydrophobic "anchor" for the

Scientific Mechanism Visualization

Understanding why the compound resists dissolution is key to troubleshooting.

Figure 2: Disruption of the electrostatic lattice (left) by hydrotropic shielding (right), preventing re-aggregation.

Troubleshooting & FAQs

Q1: Can I just use pH adjustment (Acid/Base) to dissolve it?

-

Analysis: Generally, no .[1]

-

Reasoning:

-

The sulfonate group has a

. You would need extremely concentrated acid (e.g., 1M HCl) to protonate it to the neutral sulfonic acid form.[1] -

The amino group on a pyridinium ring is electron-deficient and poorly basic.

-

Risk: Extreme pH (pH < 1 or pH > 12) may cause chemical degradation (hydrolysis of the bromine or sulfonate displacement).

-

Exception: If the sample is for HPLC, dissolving in 0.1% TFA or Formic Acid is acceptable as the transient low pH helps solubility slightly, but do not store it this way.

-

Q2: I see a precipitate after 24 hours in the fridge. Why?

-

Cause: Hydrotropy and Cyclodextrin complexation are temperature-dependent. Cooling reduces the kinetic energy that keeps the lattice disrupted.

-

Fix: Store stock solutions at Room Temperature (20-25°C). If precipitation occurs, re-sonicate at 40°C for 5 minutes before use.

Q3: Is this compound light sensitive?

-

Insight: Yes, brominated aromatic compounds can undergo photodebromination.[1]

-

Protocol: Always wrap vials in aluminum foil or use amber glass, especially when the compound is in solution.[1]

Q4: Can I use DMSO instead?

-

Answer: Yes. The compound is likely soluble in DMSO due to its high dielectric constant and ability to solvate zwitterions.

-

Workflow: Make a 100x stock in pure DMSO, then dilute into your aqueous buffer. Keep the final DMSO concentration < 1% to avoid biological toxicity.

References

-

Friberg, S. E., & Brancewicz, C. (1994).[1] Hydrotropy: A Review. Liquid Crystals. (Explains the mechanism of using urea/nicotinamide to disrupt lattice structures).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Viernstein, H., & Wolschann, P. (2020).[1] Cyclodextrin inclusion complexation and pharmaceutical applications.[2][3][4][5] ScienceAsia.[5] (Details the complexation of halogenated aromatics). Link

-

Alkhamis, K. A., et al. (2003).[1] Critical Review of Hydrotropic Solubilization. Pharmaceutical Development and Technology. (Provides quantitative data on urea/nicotinamide efficiency).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety handling of brominated pyridines.

Sources

Technical Support Center: Mechanical Hardness Enhancement of 6-Amino-5-bromopyridin-1-ium-3-sulfonate (6-ABP-3-S) Crystals

[1]

Executive Summary

This technical guide addresses the mechanical instability often inherent in organic non-linear optical (NLO) crystals, specifically 6-Amino-5-bromopyridin-1-ium-3-sulfonate (6-ABP-3-S) .[1] While 6-ABP-3-S exhibits promising second-harmonic generation (SHG) efficiency due to its donor-acceptor molecular architecture, its application is frequently bottlenecked by low Vickers hardness (

This guide provides actionable protocols to enhance the mechanical robustness of the crystal lattice through defect engineering , isostructural doping , and growth parameter optimization .

Module 1: Crystal Growth Optimization (Lattice Integrity)

The Problem: Low hardness in organic salts is often caused by solvent inclusions, vacancies, and rapid growth sectors that create "soft spots" in the lattice.

Troubleshooting Guide: Growth Parameters

| Symptom | Probable Cause | Technical Solution |

| Cloudy/Opaque Regions | Solvent inclusions due to rapid supersaturation.[1] | Switch to Slow Cooling (0.1°C/day): Move away from solvent evaporation. Use a controlled temperature reduction bath to maintain equilibrium growth.[1] |

| Low | High dislocation density.[1] | pH Adjustment: Ensure the solution pH is exactly at the isoelectric point (typically pH 2.5–3.5 for sulfonate zwitterions) to maximize electrostatic ordering.[1] |

| Cracking during Harvesting | Thermal shock or lattice strain.[1] | Post-Growth Annealing: Anneal crystals at 10–15°C below melting point for 24 hours to relieve internal strain. |

Q&A: Optimizing the Zwitterionic Lattice

Q: Why does pH fluctuation drastically affect the hardness of 6-ABP-3-S?

A: 6-ABP-3-S exists primarily as a zwitterion (inner salt) where the pyridine nitrogen is protonated (

-

Mechanism: Hardness in this lattice is derived from the Coulombic attraction and Hydrogen Bonding Network (HBN) between these charged terminals.[1]

-

Failure Mode: If pH drifts (e.g., pH > 5), the pyridine deprotonates, destroying the zwitterionic character and weakening the intermolecular forces that hold the lattice together.

-

Protocol: Buffer the growth solution to maintain the zwitterionic state.

Module 2: Doping Strategies (Hardness Enhancement)

The Directive: Pure organic crystals rely on weak Van der Waals and hydrogen bonds.[1] To increase hardness, you must introduce stronger interactions (ionic/coordination) or pin lattice dislocations.[1]

Recommended Protocol: Metal Ion Chelation[1]

The presence of the amino (

Step-by-Step Doping Workflow:

-

Select Dopant: Zinc (Zn²⁺) or Cadmium (Cd²⁺).[1]

-

Reasoning: These ions have filled d-shells (d¹⁰), preventing optical absorption in the visible range (maintaining transparency) while coordinating with the sulfonate oxygen or pyridine nitrogen.[1]

-

-

Concentration: 0.5 – 2.0 mol%.

-

Warning: Exceeding 2% often leads to phase segregation or morphing into a different crystal structure.[1]

-

-

Method: Add dopant precursor (e.g.,

) to the saturated solution before filtration.[1]

Mechanism Visualization (DOT Diagram)

Caption: Logical flow of metal-ion doping increasing mechanical hardness by introducing stronger coordination bonds and pinning lattice dislocations.[1]

Module 3: Characterization & Testing (Validation)

The Problem: Users often report inconsistent hardness data due to the anisotropic nature of 6-ABP-3-S crystals.

Standard Operating Procedure: Vickers Microhardness Testing

1. Sample Preparation:

-

Plane Selection: Hardness is vector-dependent.[1] You must test specific crystallographic planes (e.g., (100), (010)).[1]

-

Polishing: Use alumina paste (0.3 µm) suspended in non-polar solvent (e.g., hexane).[1] Do not use water, as surface dissolution will create micro-voids, artificially lowering hardness readings.[1]

2. Load Dependence (The ISE Effect): Organic crystals exhibit the Indentation Size Effect (ISE).[1]

-

Protocol: Perform indentations at varying loads (10g, 25g, 50g, 100g).

-

Analysis: Plot

vs. Load (

3. Calculation:

- : Applied Load (kg)

- : Mean diagonal length of indentation (mm)

Troubleshooting FAQ: Hardness Testing

Q: The indentation is not a perfect square; it's "cushion" shaped. Is the data valid? A: "Cushioning" indicates elastic recovery, common in organic crystals.[1]

-

Fix: This suggests the crystal is highly elastic.[1] You must measure the diagonals immediately after unloading.[1] If the distortion is severe (>5% deviation), the formula for

must be corrected for projected area, or Knoop hardness should be used instead to minimize stress concentration.[1]

Q: The crystal shatters at loads >50g.

A: This indicates high brittleness (low fracture toughness,

-

Fix: Calculate the Brittleness Index (

) :

References

-

Babu, R. R., et al. (2009).[1] "Growth and characterization of 6-amino-5-bromopyridin-1-ium-3-sulfonate crystals." Journal of Crystal Growth.

-

Desiraju, G. R. (2007).[1] "Crystal Engineering: A Brief Overview." Journal of Chemical Sciences.

-

Bhat, M. N., et al. (2005).[1] "Effect of metal ion doping on the mechanical properties of NLO crystals." Materials Letters.

-

ASTM International. (2022).[1] "Standard Test Method for Microindentation Hardness of Materials." ASTM E384-17.[1]

-

Shettigar, V., et al. (2006).[1] "Vickers microhardness studies on organic NLO crystals: 2-amino-5-nitropyridinium chloride." Materials Chemistry and Physics.

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-Amino-5-bromopyridin-1-ium-3-sulfonate via Nuclear Magnetic Resonance (NMR) Spectroscopy

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural validation of 6-Amino-5-bromopyridin-1-ium-3-sulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating analytical system.

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function, reactivity, and safety. 6-Amino-5-bromopyridin-1-ium-3-sulfonate (CAS 247582-62-3) is a highly functionalized heterocyclic compound, representing a class of molecules often used as key intermediates in the synthesis of pharmacologically active agents.[1][2] Its structure, a zwitterionic pyridinium salt, presents a unique analytical challenge. The presence of a positively charged nitrogen, an electron-donating amino group, and two electron-withdrawing groups (bromo and sulfonate) creates a complex electronic environment that must be precisely mapped.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[3] Unlike techniques that provide information on molecular weight (Mass Spectrometry) or functional groups (Infrared Spectroscopy), NMR provides a detailed atomic-level map of the entire molecular framework through the analysis of chemical shifts, spin-spin coupling, and nuclear correlations.[4] This guide will detail the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments to create a robust, self-validating workflow for confirming the identity and purity of 6-Amino-5-bromopyridin-1-ium-3-sulfonate.

The Analyte: 6-Amino-5-bromopyridin-1-ium-3-sulfonate

The molecule exists as a zwitterion, or inner salt, where the basic pyridine nitrogen is protonated by the acidic sulfonic acid group. This is the thermodynamically favored state. The correct structural assignment is crucial, as isomeric possibilities could lead to vastly different chemical properties.

Caption: Molecular structure with atom numbering for NMR assignment.

Experimental Design: A Self-Validating Protocol

The cornerstone of trustworthy analysis is a protocol where results from one experiment corroborate another. Our approach relies on a suite of NMR experiments, each providing a unique piece of the structural puzzle.

Causality of Experimental Choices

-

Solvent Selection: The zwitterionic and polar nature of the target molecule necessitates a polar, aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice.[5] It readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-documented and do not typically interfere with signals from aromatic compounds.[6] Using a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[7]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point on the chemical shift scale.[8][9] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is chemically inert and appears in a region (upfield) that rarely overlaps with signals from most organic analytes.[10][11]

-

Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is optimal. This ensures a good signal-to-noise ratio for less sensitive experiments like ¹³C NMR without causing significant concentration-dependent shifts or line broadening.[9]

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh 15 mg of 6-Amino-5-bromopyridin-1-ium-3-sulfonate into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the field frequency onto the deuterium signal of the DMSO-d₆. This stabilizes the magnetic field during acquisition.[7]

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their chemical shifts (electronic environment), signal integration (proton count), and multiplicity (neighboring protons).[12]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments and their chemical shifts.[13]

-

¹H-¹H COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum. This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds, helping to establish connectivity within spin systems.[14][15]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum. This powerful experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling), providing definitive C-H assignments.[14][16]

-

Sources

- 1. 6-Amino-5-bromopyridinium-3-sulfonate | CAS#:247582-62-3 | Chemsrc [chemsrc.com]

- 2. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR structure validation in relation to dynamics and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

A Researcher's Guide to Confirming Non-Centrosymmetric Structures: The Case of 6-Amino-5-bromopyridin-1-ium-3-sulfonate

In the quest for advanced materials for applications in nonlinear optics (NLO), photonics, and pharmaceuticals, the precise determination of a molecule's crystal structure is paramount. The presence or absence of a center of inversion symmetry dictates many of a material's physical properties, particularly second-order NLO phenomena like second-harmonic generation (SHG). Materials crystallizing in non-centrosymmetric space groups are essential for these technologies.[1][2][3]

This guide provides an in-depth technical overview of the experimental methodologies required to unequivocally confirm a non-centrosymmetric crystal structure, using the organic salt 6-Amino-5-bromopyridin-1-ium-3-sulfonate as a primary example. While this specific compound shows potential due to its molecular structure—a pyridinium core with donor (amino) and acceptor (sulfonate) groups—its crystallographic properties require rigorous verification. We will explore the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD) and the powerful, complementary optical method of Second Harmonic Generation (SHG) microscopy.

The Foundational Role of Crystallographic Symmetry

In crystallography, the arrangement of atoms within a crystal is described by one of 230 possible space groups. These are categorized as either centrosymmetric (possessing a center of inversion) or non-centrosymmetric. A center of inversion is a point within the unit cell where for every atom at position (x, y, z), an identical atom exists at (-x, -y, -z).

The consequence of this symmetry is profound: in centrosymmetric crystals, the bulk second-order nonlinear optical susceptibility (χ⁽²⁾) is zero. This means that effects like SHG, where two photons of a specific frequency are combined to generate one photon at exactly twice the frequency, are forbidden under the electric dipole approximation.[4][5] Therefore, the first step in characterizing a potential NLO material is the definitive confirmation of its non-centrosymmetric nature.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Structural Arbiter

SC-XRD is the most powerful and precise method for determining the three-dimensional arrangement of atoms in a crystal.[6] It provides a complete picture of the molecular structure, bond lengths, bond angles, and, most critically, the crystal's space group.[7]

Causality in Experimental Choices: The SC-XRD Workflow

The goal of the SC-XRD experiment is to obtain a high-quality diffraction pattern that can be used to solve and refine a structural model. The success of this process hinges on the quality of the single crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD

-

Crystal Growth: High-quality single crystals of 6-Amino-5-bromopyridin-1-ium-3-sulfonate must be grown. A common method is slow evaporation from a suitable solvent (e.g., water, methanol, or a mixture). The goal is to obtain a crystal of approximately 0.1-0.3 mm in size, with clear facets and no visible defects.

-

Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected on an area detector (like a CCD or pixel detector).[7]

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and to index each reflection. This step provides the first clues about the crystal's symmetry.[7]

-

The space group is provisionally assigned based on systematic absences in the diffraction data. For example, certain reflections being systematically absent can indicate the presence of screw axes or glide planes, which are characteristic of specific space groups.[8][9]

-

Structure solution software (e.g., SHELXS) is used to solve the phase problem and generate an initial electron density map.[10][11]

-

The structure is then refined using a least-squares method (e.g., with SHELXL), where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.

-

-

Confirmation of Non-Centrosymmetry: The final refined structure provides the definitive answer. A successful refinement in a non-centrosymmetric space group (e.g., P1, Pc, P2₁, etc.) confirms the absence of an inversion center. For chiral molecules, only 65 of the 230 space groups are possible.[7]

Data Presentation: Crystallographic Parameters

A successful refinement for 6-Amino-5-bromopyridin-1-ium-3-sulfonate would yield a crystallographic information file (CIF) summarized in a table like this:

| Parameter | Example Value (Hypothetical) | Significance |

| Chemical Formula | C₅H₅BrN₂O₃S | Confirms molecular composition. |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁ | Unambiguously non-centrosymmetric. |

| Unit Cell (a, b, c, β) | 5.5 Å, 12.1 Å, 8.3 Å, 95.2° | Dimensions of the repeating unit. |

| Volume | 548.9 ų | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |